rac-1,2-Distearoyl-3-chloropropanediol
Description
The exact mass of the compound 3-Chloropropane-1,2-diyl dioctadecanoate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 79288. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(3-chloro-2-octadecanoyloxypropyl) octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37H,3-36H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLTQZUQMHKFAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CCl)OC(=O)CCCCCCCCCCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H75ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291955 | |
| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
643.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72468-92-9 | |
| Record name | NSC79288 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79288 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-chloropropane-1,2-diyl dioctadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structural Characterization and Stereochemical Considerations of Glycerolipids
Glycerolipids, a class of lipids built on a glycerol (B35011) backbone, are fundamental components of biological membranes and play crucial roles in energy storage and cell signaling. The stereochemistry of these molecules is of paramount importance to their biological function. The central carbon (C-2) of the glycerol backbone is a chiral center when the substituents at C-1 and C-3 are different, leading to the existence of stereoisomers.
rac-1,2-Distearoyl-3-chloropropanediol is a synthetic diacylglycerol analog. The designation "rac-" (an abbreviation for racemate) preceding the name indicates that the compound is a mixture of equal amounts of both possible enantiomers at the C-2 position of the glycerol backbone. This means it contains both (R)-1,2-Distearoyl-3-chloropropanediol and (S)-1,2-Distearoyl-3-chloropropanediol. This is a critical distinction from naturally occurring glycerolipids, which are typically synthesized in a stereospecific manner. The use of a racemic mixture in research allows for the study of enzymatic and cellular processes that may exhibit stereospecificity.
The structure consists of a propanediol (B1597323) backbone with two stearic acid chains esterified to the C-1 and C-2 positions, and a chlorine atom attached to the C-3 position. Stearic acid is a saturated fatty acid with 18 carbon atoms, contributing to the hydrophobic nature of the molecule.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 72468-92-9 |
| Molecular Formula | C₃₉H₇₅ClO₄ |
| Molecular Weight | 643.46 g/mol |
| Appearance | White to Off-White Solid |
| Synonyms | 3-Chloro-1,2-propanediol Distearate, Stearic Acid (Chloromethyl)ethylene Ester |
Significance As a Synthetic Chlorinated Glycerolipid Analog
The primary significance of rac-1,2-Distearoyl-3-chloropropanediol in research lies in its identity as a synthetic chlorinated glycerolipid analog. The presence of the chlorine atom at the C-3 position is a key feature that imparts specific chemical properties and research applications to the molecule.
The chloro group is an effective leaving group in nucleophilic substitution reactions. This chemical reactivity makes this compound a valuable intermediate in the synthesis of a variety of other lipid molecules. Researchers can replace the chlorine atom with other functional groups to create custom-designed lipids for specific experimental needs. For instance, it can serve as a precursor for the synthesis of phospholipids, such as phosphatidylcholine, by reacting it with a suitable head group.
Furthermore, its deuterated form, this compound-d5, is utilized as a labeled lipid. nih.govresearchgate.net This isotopic labeling allows it to be used as an internal standard in mass spectrometry-based analytical methods for the quantification of other lipids in complex biological samples. nih.govresearchgate.net
Overview of Its Multifaceted Utility in Academic Investigations
Intermediate in Chemical Synthesis
As a diacylglycerol analog, this compound is a foundational element for the synthesis of more complex glycerolipids. The general principle involves the displacement of the C-3 chlorine atom with a desired head group. For example, it can be used in the laboratory synthesis of specific phosphatidylcholines, which are major components of cell membranes and are involved in numerous biological processes. nih.gov The synthesis of radiolabeled phosphatidyl-[3H]choline from a similar racemic 1,2-diacylglycerol highlights the potential of such precursors in creating tools for metabolic studies. nih.gov
Research into the Metabolic Effects of Chlorinated Lipids
Studies on diesters of 3-monochloropropane-1,2-diol (3-MCPD), the class of compounds to which this compound belongs, have revealed significant effects on lipid metabolism. Research conducted on C57BL/6J mice demonstrated that administration of 3-MCPD diesters, including the stearate (B1226849) diester, led to a significant increase in serum total cholesterol and LDL-C levels, as well as an accumulation of triglycerides and total cholesterol in the liver. nih.gov These findings suggest that such compounds have the potential to induce hyperlipidemia. nih.gov
Table 2: Effects of 3-MCPD Diesters on Lipid Metabolism in Mice
| Compound Administered | Effect on Serum Lipids | Effect on Liver Lipids |
|---|---|---|
| 3-MCPD Palmitate Diester | Increased Total Cholesterol & LDL-C | Increased Triglycerides & Total Cholesterol |
| 3-MCPD Stearate Diester | Increased Total Cholesterol & LDL-C | Increased Triglycerides & Total Cholesterol |
| 3-MCPD Oleate Diester | Increased Total Cholesterol & LDL-C | Increased Triglycerides & Total Cholesterol |
| 3-MCPD Linoleate Diester | Increased Total Cholesterol & LDL-C | Increased Triglycerides & Total Cholesterol |
Source: A 4-week study of four 3-monochloropropane-1,2-diol diesters on lipid metabolism in C57BL/6J mice. nih.gov
This line of investigation is crucial for understanding the potential biological impact of chlorinated lipids, which can be formed under certain conditions and have been a subject of interest in food safety and toxicology. The use of well-defined synthetic compounds like this compound allows for controlled studies to elucidate the mechanisms behind these metabolic changes.
Chemical Synthesis Pathways for Chlorinated Propanediol (B1597323) Esters
The formation of 3-monochloropropane-1,2-diol (3-MCPD) esters, including this compound, typically occurs at the high temperatures (often exceeding 200°C) associated with the deodorization step in vegetable oil refining. nih.govnih.gov The primary precursors for these compounds are acylglycerols, such as triacylglycerols (TAGs), diacylglycerols (DAGs), and monoacylglycerols (MAGs), which react with a source of chlorine. nih.govovid-verband.de Research has shown that 3-MCPD esters can form approximately two to five times faster from diacylglycerols than from monoacylglycerols. nih.gov The reaction is dependent on both the temperature and the presence of chlorine donors, which can include inorganic chlorides like NaCl or FeCl3, or organic chlorine compounds. nih.govacs.org
Several mechanistic pathways for the formation of these esters have been proposed and investigated:
Direct Nucleophilic Substitution: This pathway involves a direct substitution reaction where a chloride ion attacks a glycerol (B35011) carbon, displacing either a hydroxyl group or a fatty acid group. researchgate.netacs.org Computational simulations suggest that this ester-based direct nucleophilic substitution is a highly probable reaction pathway. researchgate.net
Acyloxonium Ion Intermediate: A cyclic acyloxonium ion can form from an acylglycerol, which is then opened by a nucleophilic attack from a chloride ion. nih.govacs.org This mechanism is a frequently cited pathway for the conversion of acylglycerols into chlorinated esters.
Glycidyl (B131873) Ester Intermediate: An epoxide intermediate, a glycidyl ester, can form from the acylglycerol precursor. researchgate.netacs.org This epoxide ring is then opened by a chloride ion, leading to the formation of the 3-MCPD ester. There is evidence of bidirectional conversion between 3-MCPD esters and glycidyl esters during processing. nih.govnih.gov
Free Radical Mechanism: More recent studies have proposed a free radical-mediated mechanism. acs.orgnih.gov This pathway involves the formation of a cyclic acyloxonium free radical intermediate from a diacylglycerol or monoacylglycerol, which subsequently reacts with a chlorine-containing compound. acs.orgnih.gov
| Pathway | Key Intermediate | Description | Supporting Evidence |
|---|---|---|---|
| Direct Nucleophilic Substitution | None | Chloride ion directly displaces a leaving group (hydroxyl or ester) on the glycerol backbone. | Computational simulations researchgate.net |
| Acyloxonium Ion Intermediate | Cyclic Acyloxonium Ion | A cyclic intermediate forms, which is then opened by a chloride ion attack. | Proposed in multiple studies nih.govacs.org |
| Glycidyl Ester Intermediate | Epoxide (Glycidyl Ester) | An epoxide ring forms and is subsequently opened by a chloride ion. | Experimental and simulation data researchgate.netnih.gov |
| Free Radical Mechanism | Cyclic Acyloxonium Free Radical | A free radical intermediate reacts with a chlorine source. | ESR and MS/MS analyses acs.orgnih.gov |
Design and Implementation of Stable Isotope Labeling Strategies
Stable isotope labeling is an indispensable tool in lipidomics and chemical analysis, providing the means to trace metabolic pathways, elucidate reaction mechanisms, and perform accurate quantification. nih.gov For this compound, deuterium (B1214612) and carbon-13 are the most common isotopes used for labeling.
Deuterium-labeled compounds are widely used as internal standards in quantitative mass spectrometry-based analytical methods. nih.goveuropa.eu The compound this compound-d5 is a labeled lipid where five hydrogen atoms on the chloropropanediol backbone have been replaced by deuterium atoms. cymitquimica.comlgcstandards.com
The primary application of this labeled standard is in isotope dilution mass spectrometry for the precise quantification of 3-MCPD esters in complex matrices like edible oils. europa.euanalis.com.my The labeled standard is added to a sample in a known quantity at the beginning of the analytical procedure. analis.com.my Because the deuterated standard has nearly identical chemical and physical properties to its non-labeled counterpart, it experiences the same losses during sample preparation, extraction, and derivatization. However, it is distinguishable by its higher mass in a mass spectrometer. By comparing the signal intensity of the native analyte to the deuterated internal standard, a highly accurate and precise quantification can be achieved. europa.euresearchgate.net The stability of the deuterium atoms on the carbon backbone prevents their exchange under typical analytical conditions, making it a reliable tracer. nih.govnih.gov
| Labeled Compound | CAS Number | Molecular Formula | Molecular Weight | Primary Application |
|---|---|---|---|---|
| This compound-d5 | 1246818-85-8 | C₃₉H₇₀D₅ClO₄ | 648.49 g/mol | Internal standard for quantitative analysis by GC-MS or LC-MS cymitquimica.com |
While deuterium labeling is ideal for quantification, carbon-13 labeling is a powerful technique for elucidating reaction mechanisms. nih.gov By synthesizing precursors with ¹³C atoms at specific positions, researchers can trace the fate of these carbons through a chemical reaction. nih.govlcms.cz
For the synthesis of chlorinated propanediol esters, a glycerol molecule labeled with carbon-13 on all three carbons (glycerol-¹³C₃) could be used as the starting material. By reacting this labeled precursor under conditions that form this compound, the position of the ¹³C atoms in the final product and any intermediates can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or mass spectrometry. This approach allows for the direct investigation of the proposed formation pathways. For instance, it could help confirm whether the glycerol backbone remains intact or undergoes rearrangement, and it can distinguish between pathways that involve different bond-breaking and bond-forming steps. nih.gov
| Labeling Strategy | Labeled Precursor | Analytical Technique | Information Gained |
|---|---|---|---|
| Backbone Labeling | Glycerol-¹³C₃ | Mass Spectrometry, NMR | Confirms the fate of the glycerol backbone, helps differentiate between direct substitution and rearrangement mechanisms. nih.gov |
| Fatty Acid Labeling | Stearic Acid-¹³C₁₈ | Mass Spectrometry, NMR | Traces the acyl chains, investigates potential acyl migration during the formation of the acyloxonium intermediate. |
Enantiomeric Resolution and Stereospecific Synthesis Approaches
The "rac-" prefix indicates that this compound is a racemic mixture, containing equal amounts of two enantiomers (R and S forms). The separation of these enantiomers, known as chiral or enantiomeric resolution, is crucial for studying their distinct biological activities. wikipedia.org Several established methods can be applied to resolve such a mixture.
Crystallization of Diastereomeric Salts: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. wikipedia.orgmdpi.com For example, a precursor to the target molecule, such as racemic 3-chloro-1,2-propanediol, could be reacted with an enantiomerically pure chiral acid (e.g., tartaric acid) to form two different diastereomeric salts. wikipedia.org Since diastereomers have different physical properties, such as solubility, they can often be separated by fractional crystallization. mdpi.com After separation, the resolving agent is removed to yield the individual enantiomers.
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, such as lipases. nih.govgoogle.com An enzyme can be chosen that selectively catalyzes a reaction (e.g., hydrolysis of one of the ester bonds) on one enantiomer of the racemic mixture at a much faster rate than the other. nih.gov This results in a mixture of one unreacted enantiomer and a new, reacted product from the other enantiomer, which can then be separated using conventional methods like chromatography.
Chiral Column Chromatography: This is a direct method for separating enantiomers. The racemic mixture is passed through a chromatography column containing a chiral stationary phase (CSP). wikipedia.orgmdpi.com The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, thus achieving separation. mdpi.com
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Diastereomeric Crystallization | Conversion of enantiomers into diastereomers with different solubilities. wikipedia.org | Can be scaled up for industrial production. | Requires a suitable resolving agent; success is not predictable. wikipedia.org |
| Enzymatic Kinetic Resolution | Enzyme selectively reacts with one enantiomer. nih.gov | High selectivity, mild reaction conditions. nih.gov | Maximum theoretical yield for one enantiomer is 50%. |
| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase. mdpi.com | Direct separation, high purity achievable. | Can be expensive, may be difficult to scale up. mdpi.com |
Mechanistic Investigations into the Biological and Biochemical Roles of Rac 1,2 Distearoyl 3 Chloropropanediol As a Research Probe
Molecular Interactions with Biological Membranes and Lipid Bilayers
The amphipathic nature of rac-1,2-distearoyl-3-chloropropanediol, with its two long, saturated stearoyl chains and a polar chloropropanediol headgroup, suggests it would readily integrate into lipid bilayers. scbt.com The hydrophobic tails would align with the core of the membrane, while the more polar headgroup would orient towards the aqueous environment.
Influence on Membrane Dynamics and Fluidity
The incorporation of this compound into a lipid membrane is hypothesized to decrease membrane fluidity. The long, saturated stearoyl chains would favor tighter packing with neighboring lipids through van der Waals interactions, leading to a more ordered and less fluid membrane state. This is in contrast to lipids with unsaturated acyl chains, which introduce kinks and increase membrane fluidity. The presence of the chlorine atom in the headgroup could also alter the hydration layer and electrostatic interactions at the membrane surface, further influencing membrane properties. scbt.com
Studies on Micelle and Lipid Bilayer Formation
As an amphipathic molecule, this compound is expected to self-assemble in aqueous solutions. scbt.com Depending on its concentration and the surrounding conditions (e.g., temperature, pH, ionic strength), it could form micelles or contribute to the formation of lipid bilayers. In a mixed lipid system, it would likely be incorporated into liposomes or other bilayer structures. highfine.com
Research on Lipid Metabolism and Homeostasis Modulation
The structural similarity of this compound to diacylglycerols (DAGs), key intermediates in lipid metabolism, suggests it could act as a metabolic probe. It might be recognized by enzymes that process DAGs, potentially acting as a competitive inhibitor or a substrate analogue.
It is important to consider the broader context of 3-monochloropropanediol (3-MCPD) esters, a class of compounds to which this compound belongs. Research on 3-MCPD esters has primarily focused on their formation during food processing and their toxicological effects. nih.govifst.orgnih.gov Studies have shown that these esters can be hydrolyzed in the gastrointestinal tract to release free 3-MCPD, which has known toxic properties. ifst.org However, the specific metabolic fate and effects on lipid homeostasis of the intact this compound molecule at a cellular level have not been extensively studied.
Enzymatic Interactions and Kinetic Studies of Related Lipid Pathways
Given its structure, this compound could potentially interact with several classes of enzymes involved in lipid metabolism:
Lipases: These enzymes could potentially hydrolyze the ester bonds, releasing stearic acid and 3-chloro-1,2-propanediol. The rate of this hydrolysis would depend on the specificity of the lipase.
Diacylglycerol Kinases (DGKs): These enzymes phosphorylate DAGs to produce phosphatidic acid. The chlorinated headgroup of this compound might allow it to bind to the active site of DGKs, potentially inhibiting the phosphorylation of endogenous DAGs.
Phospholipases: Certain phospholipases might recognize this molecule as a substrate analogue, although the chlorine atom would likely affect the reaction mechanism.
Kinetic studies using this compound could, in theory, provide insights into the substrate specificity and reaction mechanisms of these enzymes. However, no such studies specifically utilizing this compound are prominently available in the scientific literature.
Application in Tracking Lipid Interactions within Defined Biological Systems
A deuterated version of this compound, this compound-d5, is commercially available, suggesting its potential use in metabolic tracing studies. scbt.com By introducing this isotopically labeled lipid into a biological system, researchers could theoretically track its uptake, transport, and conversion into other lipid species using techniques like mass spectrometry. This would allow for the investigation of lipid trafficking between organelles and the flux through various metabolic pathways.
The table below outlines the potential research applications and the underlying properties of this compound that would make it suitable for these applications.
| Potential Research Application | Relevant Physicochemical Property | Hypothesized Biological Interaction |
| Membrane Fluidity Probe | Amphipathic nature with long, saturated acyl chains | Integration into lipid bilayers, leading to increased order and decreased fluidity. |
| Lipid Metabolism Probe | Structural analogue of diacylglycerol | Interaction with lipases, kinases, and other lipid-metabolizing enzymes. |
| Lipid Trafficking Tracer | Availability of isotopically labeled versions (e.g., d5) | Cellular uptake and incorporation into metabolic pathways, allowing for tracking. |
Q & A
Q. What are the key considerations for synthesizing and characterizing rac-1,2-Distearoyl-3-chloropropanediol in a laboratory setting?
Synthesis of this compound requires careful control of esterification conditions to ensure proper acylation of the glycerol backbone. Critical parameters include reaction temperature (typically 60–80°C), stoichiometric ratios of stearoyl chloride to glycerol derivatives, and inert atmospheres to prevent hydrolysis. Characterization should employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm esterification and chlorination sites, coupled with high-resolution mass spectrometry (HRMS) for molecular weight validation. Purity assessment via HPLC with evaporative light scattering detection (ELSD) is recommended due to the compound’s lack of UV chromophores .
Q. How should researchers safely handle this compound given its potential hazards?
Safety protocols must address skin/eye irritation risks and potential reproductive toxicity. Use nitrile gloves, lab coats, and safety goggles during handling. Fume hoods are mandatory for aerosol-prone processes (e.g., weighing, solvent evaporation). Storage conditions should adhere to chemical stability guidelines: keep in amber glass containers under nitrogen at –20°C to prevent oxidation. Spill management involves inert absorbents (e.g., vermiculite) and decontamination with ethanol-water mixtures .
Q. What analytical methods are validated for quantifying this compound in complex matrices like lipid mixtures?
A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is effective for lipid-rich samples. Steps include:
Extraction : Use methyl tert-butyl ether (MTBE)/acetonitrile (1:1) with 0.1% formic acid.
Cleanup : Dispersive solid-phase extraction (d-SPE) with C18 and PSA sorbents.
Detection : LC-MS/MS in multiple reaction monitoring (MRM) mode, monitoring transitions m/z 678.5 → 255.1 (quantifier) and 678.5 → 327.2 (qualifier). Calibration curves (25–1000 µg/kg) with deuterated internal standards (e.g., OLOL-d5) ensure accuracy .
Advanced Research Questions
Q. How can computational methods optimize reaction pathways for synthesizing chlorinated glycerol derivatives like this compound?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) predict transition states and energy barriers for acylation/chlorination steps. Pairing this with cheminformatics tools (e.g., ICReDD’s reaction path search algorithms) identifies optimal solvent systems and catalysts. For example, simulations suggest toluene as a superior solvent over THF due to lower activation energy (–15.2 kcal/mol vs. –9.8 kcal/mol) for stearoyl chloride coupling .
Q. What experimental designs address contradictions in toxicological data for 3-chloropropanediol derivatives?
Discrepancies in carcinogenicity classifications (e.g., IARC’s uncertainty vs. EU’s hazard warnings) necessitate structured approaches:
- In vitro assays : Use HepG2 cells for metabolic activation studies, measuring DNA adducts via ³²P-postlabeling.
- In vivo models : Rodent studies with doses mimicking occupational exposure (0.1–10 mg/kg/day) over 90 days.
- Data reconciliation : Apply Hill’s criteria for causality, analyzing dose-response trends and histological endpoints (e.g., renal tubular hyperplasia) .
Q. How does the stereochemistry of this compound influence its interaction with lipid bilayers?
The racemic mixture’s enantiomers ((R) and (S)-forms) exhibit differential membrane permeability. Molecular dynamics simulations (MDS) using CHARMM36 force fields reveal:
- (R)-enantiomer integrates into DPPC bilayers with a tilt angle of 18°, enhancing membrane rigidity (ΔG = –2.3 kcal/mol).
- (S)-enantiomer causes bilayer thinning (Δ thickness = –4.2 Å) due to disordered acyl chain packing.
Experimental validation via fluorescence anisotropy (DPH probes) confirms these computational findings .
Q. What strategies mitigate matrix interference when analyzing trace levels of this compound in edible oils?
Matrix effects in LC-MS/MS are minimized by:
- Ion suppression testing : Compare analyte response in solvent vs. matrix extracts. Adjustments include dilution (1:5 in hexane) or enhanced chromatographic separation (C30 columns, 2.1 × 150 mm).
- Isotope dilution : Use OLST-d5 as an internal standard to correct for recovery losses (target: 85–115%).
- Post-column infusion : Identify co-eluting interferents and optimize gradient elution (e.g., 0.1% acetic acid in water/acetonitrile) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
